molecular formula C10H9N5 B13342927 2-(1-Methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-c]pyridine

2-(1-Methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-c]pyridine

Cat. No.: B13342927
M. Wt: 199.21 g/mol
InChI Key: NIEXUPYSUZDLRA-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features both pyrazole and imidazopyridine moieties. These structures are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 2-aminopyridine in the presence of a suitable catalyst and solvent. The reaction conditions often require heating and may involve the use of microwave irradiation to enhance the reaction rate and yield .

Industrial production methods for such compounds generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

2-(1-Methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane, methanol, and catalysts such as palladium on carbon or rhodium complexes .

Scientific Research Applications

2-(1-Methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

2-(1-Methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-c]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which allows for unique interactions with biological targets and diverse applications in various fields.

Properties

Molecular Formula

C10H9N5

Molecular Weight

199.21 g/mol

IUPAC Name

2-(1-methylpyrazol-4-yl)-3H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C10H9N5/c1-15-6-7(4-12-15)10-13-8-2-3-11-5-9(8)14-10/h2-6H,1H3,(H,13,14)

InChI Key

NIEXUPYSUZDLRA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=NC3=C(N2)C=NC=C3

Origin of Product

United States

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